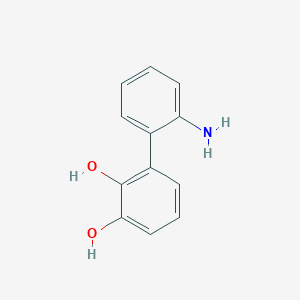

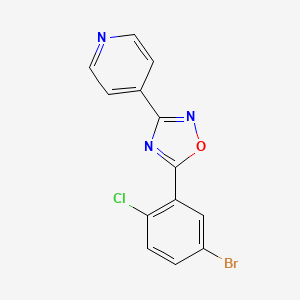

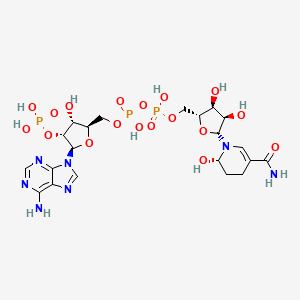

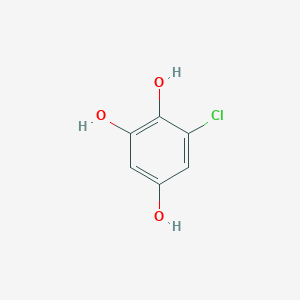

![molecular formula C33H36O8 B1216923 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid CAS No. 5262-69-1](/img/structure/B1216923.png)

4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

Vue d'ensemble

Description

4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid is a natural product found in Garcinia, Garcinia lateriflora, and other organisms with data available.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Development

Morellic acid has been studied for its pharmacokinetic properties, particularly in the development of assays for its determination in biological samples. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS-MS) method has been developed for quantifying Morellic acid in rat plasma, which is crucial for preclinical and clinical pharmacokinetic studies . This method is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of Morellic acid, paving the way for its potential use as a therapeutic agent.

Anticancer Activity

Morellic acid exhibits significant antineoplastic activity. It has been isolated from various species of Garcinia and has shown cytotoxicity against a panel of mammalian cancer cell lines . Its anticancer efficacy has been enhanced through the use of nanostructured lipid carriers, which improve its solubility and bioavailability, leading to better pharmacokinetic profiles and increased tumor inhibition in vivo .

Antibacterial Applications

The antibacterial properties of Morellic acid are noteworthy. It has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This makes Morellic acid a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Anti-HIV Activity

Morellic acid has also been identified as an anti-HIV agent, inhibiting the replication of HIV-1, the more infective and virulent type of the HIV virus . Its role in combating HIV is particularly important given the ongoing global efforts to manage and treat this life-threatening virus.

Food Industry Applications

In the food industry, Morellic acid can be utilized as an antimicrobial agent. Organic acids, including Morellic acid, are considered for their effectiveness in preserving food and preventing microbial growth . This application is critical in ensuring food safety and extending the shelf life of food products.

Neurotrophic Effects

Research has indicated that Morellic acid and related compounds possess neurotrophic activities, which could be beneficial in the treatment of neurodegenerative diseases . These effects contribute to the understanding of Morellic acid’s potential in neuropharmacology and its role in supporting neuronal growth and survival.

Mécanisme D'action

Morellic acid, also known as 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid, is a dioxo monocarboxylic acid derived from morellin . This compound has been isolated from Garcinia morella and Garcinia hanburyi .

Target of Action

Morellic acid exhibits antineoplastic, antibacterial, and anti-HIV activity . It is suggested that it may interact with multiple targets due to its broad spectrum of biological activities.

Mode of Action

Given its antineoplastic, antibacterial, and anti-HIV activities, it is likely that morellic acid interacts with key proteins or enzymes in these pathways, leading to the inhibition of cell proliferation, bacterial growth, or HIV replication .

Biochemical Pathways

Given its broad spectrum of biological activities, it is likely that morellic acid affects multiple pathways related to cell proliferation, bacterial growth, and hiv replication .

Pharmacokinetics

The pharmacokinetics of morellic acid have been studied in rat plasma . A selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS-MS) was developed for the quantification of morellic acid in rat plasma . The method was validated across the dynamic concentration range of 20–7,500 ng/mL for morellic acid, with a fast run time of 6.0 min . Morellic acid was stable during the battery of stability studies .

Result of Action

The molecular and cellular effects of morellic acid’s action are likely to be diverse, given its broad spectrum of biological activities. In the context of its antineoplastic activity, morellic acid may inhibit the proliferation of cancer cells . As an antibacterial agent, it may kill or slow the growth of bacteria . In terms of its anti-HIV activity, morellic acid may inhibit the replication of HIV-1 .

Propriétés

IUPAC Name |

4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVMVPHACFXMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morellic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

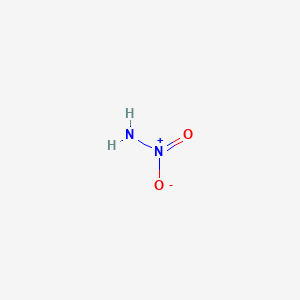

![N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron(3+)](/img/structure/B1216861.png)